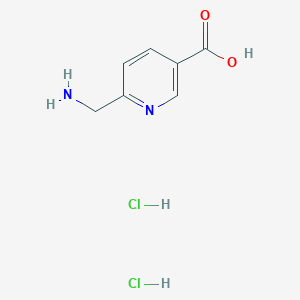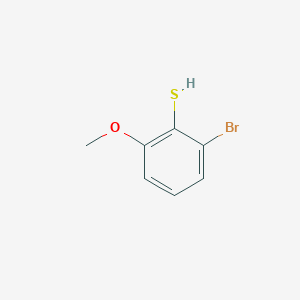
2-Bromo-6-methoxybenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-6-methoxybenzenethiol” is an organic compound with the CAS Number: 1379329-65-3 . It has a molecular weight of 219.1 and its IUPAC name is 2-bromo-6-methoxybenzenethiol .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-methoxybenzenethiol” is 1S/C7H7BrOS/c1-9-6-4-2-3-5 (8)7 (6)10/h2-4,10H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.1 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Environmental Studies
2-Bromo-6-methoxybenzenethiol's applications are seen in various fields, including environmental studies. Bromochloromethoxybenzenes like 2-bromo-6-methoxybenzenethiol have been found in the marine troposphere of the Atlantic Ocean. These compounds, including halogenated methoxybenzenes, are not produced in large technical quantities but occur naturally in the environment. The study of their distribution can provide insights into biogenic and anthropogenic sources affecting the marine atmosphere (Führer & Ballschmiter, 1998).
Chemical Synthesis
2-Bromo-6-methoxybenzenethiol is also utilized in chemical synthesis. It is used as a starting material or an intermediate in the synthesis of sterically hindered compounds. For example, its derivative, 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, was used in the preparation of a low-coordinate phosphorus compound (Yoshifuji, Kamijo, & Toyota, 1993).
Material Sciences
In material sciences, derivatives of 2-bromo-6-methoxybenzenethiol are explored for their potential use in creating novel materials. For instance, studies involving sterically protected diphosphene and fluorenylidenephosphine bearing the 2, 6-Di-tert-butyl-4-methoxyphenyl group, derived from 2-bromo-6-methoxybenzenethiol, have been conducted to understand the electronic properties of such materials (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Biomass Proxy Research
Methoxyphenols like 2-bromo-6-methoxybenzenethiol can serve as proxies for terrestrial biomass, particularly in studies related to chemical changes in lignin during hydrothermal alteration. This application is significant in organic geochemistry and environmental studies (Vane & Abbott, 1999).
Marine Biology and Antioxidant Study
In marine biology, bromophenols isolated from marine algae, similar to 2-bromo-6-methoxybenzenethiol, have been studied for their antioxidant properties. These studies contribute to understanding the potential of marine resources in developing natural antioxidants (Li, Li, Gloer, & Wang, 2011).
Organic Chemistry
2-Bromo-6-methoxybenzenethiol is also significant in the field of organic chemistry for the synthesis of complex organic molecules. Its properties are utilized in various synthesis processes, such as the preparation of different organic compounds with potential medicinal applications (Ji Ya-fei, 2011).
Safety And Hazards
The safety data sheet for a related compound, “2-Bromo-6-methoxybenzothiazole”, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-bromo-6-methoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBKDJFRUUZPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxybenzenethiol | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

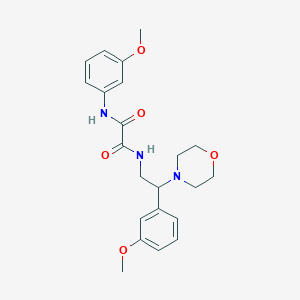
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)
![2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride](/img/structure/B2766401.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2766402.png)
![3-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2766403.png)
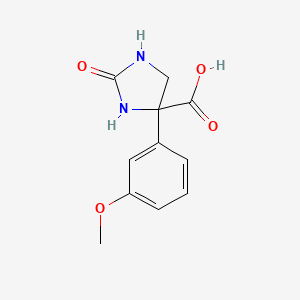
![2-(2-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2766406.png)
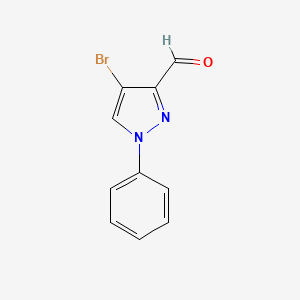
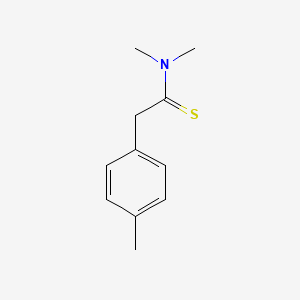
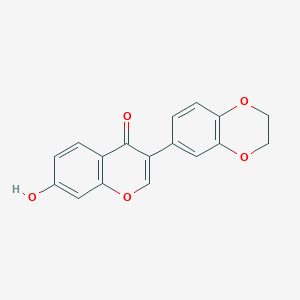
![2-(2-Chlorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2766413.png)
![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2766417.png)
